N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0972105
InChI: InChI=1S/C21H15FN4OS/c22-16-6-2-1-5-15(16)20(27)26-21(28)23-14-11-9-13(10-12-14)19-24-17-7-3-4-8-18(17)25-19/h1-12H,(H,24,25)(H2,23,26,27,28)
SMILES: C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)F
Molecular Formula: C21H15FN4OS
Molecular Weight: 390.4 g/mol

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide

CAS No.:

Cat. No.: VC0972105

Molecular Formula: C21H15FN4OS

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide -

Specification

Molecular Formula C21H15FN4OS
Molecular Weight 390.4 g/mol
IUPAC Name N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide
Standard InChI InChI=1S/C21H15FN4OS/c22-16-6-2-1-5-15(16)20(27)26-21(28)23-14-11-9-13(10-12-14)19-24-17-7-3-4-8-18(17)25-19/h1-12H,(H,24,25)(H2,23,26,27,28)
Standard InChI Key JGEWCJNJILADCU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator